molecular formula C20H27N3O2 B2765264 1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one CAS No. 1172962-78-5

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

Cat. No. B2765264
CAS RN: 1172962-78-5
M. Wt: 341.455
InChI Key: NMWWXZVVGFCPIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one, commonly known as IPPB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. IPPB is a small molecule that belongs to the class of piperidine derivatives and has a unique chemical structure that makes it an attractive target for drug development.

Mechanism of Action

The mechanism of action of IPPB is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. GABA receptors are the major inhibitory neurotransmitter receptors in the central nervous system and play a crucial role in regulating neuronal excitability. IPPB enhances the activity of GABA receptors by binding to a specific site on the receptor and increasing the affinity of GABA for its binding site. This results in an increase in the inhibitory tone of the neurons, leading to the observed pharmacological effects.
Biochemical and physiological effects:
IPPB has been shown to exhibit a wide range of biochemical and physiological effects. In animal studies, IPPB has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. IPPB has also been shown to modulate the activity of GABA receptors, leading to an increase in the inhibitory tone of the neurons. This results in a decrease in neuronal excitability, leading to the observed pharmacological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of IPPB is its high potency and selectivity for GABA receptors. This makes it an attractive target for drug development and a useful tool for studying the role of GABA receptors in various physiological and pathological conditions. However, one of the main limitations of IPPB is its poor solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Future Directions

IPPB has shown great potential for the development of novel drugs with improved pharmacological properties. Future studies should focus on the optimization of the chemical structure of IPPB to improve its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of IPPB and its potential therapeutic applications in various fields of research. Overall, IPPB represents a promising target for drug development and a useful tool for studying the role of GABA receptors in various physiological and pathological conditions.

Synthesis Methods

The synthesis of IPPB is a multi-step process that involves the reaction of several chemical reagents. The most commonly used method for the synthesis of IPPB is the one-pot synthesis method, which involves the reaction of 2-phenyl-1-bromo-1-pentanone with 5-isopropyl-1,3,4-oxadiazol-2-amine in the presence of piperidine and potassium carbonate. This method yields IPPB in high purity and yield and has been widely used in many research studies.

Scientific Research Applications

IPPB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, IPPB has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, IPPB has been shown to modulate the activity of GABA receptors and has been proposed as a potential therapeutic agent for the treatment of anxiety and depression. In drug discovery, IPPB has been used as a lead compound for the development of novel drugs with improved pharmacological properties.

properties

IUPAC Name

2-phenyl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-4-17(15-8-6-5-7-9-15)20(24)23-12-10-16(11-13-23)19-22-21-18(25-19)14(2)3/h5-9,14,16-17H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWWXZVVGFCPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-phenylbutan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.